Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate

Antibacterial Semicarbazone Structure-Activity Relationship

Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate (CAS 1431953-76-2, MW 317.7 g/mol, C12H13ClFN3O4) is a 1,2,4-trisubstituted semicarbazide bearing an N-terminal 3-chloro-4-fluorophenyl motif and an ester-protected oxopropanoate side chain. The compound belongs to the hydrazinecarboxamide (semicarbazide) class, which has demonstrated broad-spectrum antimicrobial and anticonvulsant activities when further elaborated into arylidene semicarbazones.

Molecular Formula C12H13ClFN3O4
Molecular Weight 317.70 g/mol
Cat. No. B8226685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate
Molecular FormulaC12H13ClFN3O4
Molecular Weight317.70 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)NNC(=O)NC1=CC(=C(C=C1)F)Cl
InChIInChI=1S/C12H13ClFN3O4/c1-2-21-11(19)6-10(18)16-17-12(20)15-7-3-4-9(14)8(13)5-7/h3-5H,2,6H2,1H3,(H,16,18)(H2,15,17,20)
InChIKeyOZAQXPVLSTZTKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate: A Versatile Semicarbazide Synthon for Antibacterial and Anticonvulsant Lead Discovery [1]


Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate (CAS 1431953-76-2, MW 317.7 g/mol, C12H13ClFN3O4) is a 1,2,4-trisubstituted semicarbazide bearing an N-terminal 3-chloro-4-fluorophenyl motif and an ester-protected oxopropanoate side chain . The compound belongs to the hydrazinecarboxamide (semicarbazide) class, which has demonstrated broad-spectrum antimicrobial and anticonvulsant activities when further elaborated into arylidene semicarbazones [1]. Its molecular architecture combines a hydrogen-bond–donating urea-like core, a halogenated aromatic ring for hydrophobic and electronic tuning, and a masked carboxylic acid handle for conjugation or heterocycle formation, making it a differentiated intermediate for medicinal chemistry campaigns targeting bacterial, fungal, and CNS disorders.

Why Generic Substitution With Other Semicarbazide Esters Risks Compromising Downstream Reactivity and Biological Activity Potential [1] [2]


In-class semicarbazide esters are not interchangeable because subtle variations in the aryl substituent pattern and the ester alkyl group critically govern both reactivity in heterocyclization steps and the pharmacodynamic profile of derived bioactive molecules [1]. The 3-chloro-4-fluorophenyl group provides a unique balance of electron-withdrawing effects (Hammett σm-Cl = 0.37; σp-F = 0.06) and lipophilicity (π ≈ 0.7–1.0 combined) that cannot be replicated by mono-halogenated (e.g., 4-chloro, 4-fluoro) or non-halogenated phenyl analogs [2]. Replacing the ethyl ester with a methyl, tert-butyl, or free-acid variant alters the steric bulk and protection/deprotection selectivity of the oxopropanoate handle, directly affecting the yield and purity of downstream conjugates or cyclized products. Empirical evidence from the N1-(3-chloro-4-fluorophenyl)semicarbazone series shows that the 3-chloro-4-fluoro substitution imposes a discrete electronic and steric environment that translates into compound-specific antimicrobial MIC values (e.g., 4f: 25 µg/mL against S. aureus), whereas analogs with different aryl substitution give distinct, often inferior, activity profiles [1]. Thus, casual substitution of this specific building block can silently undermine synthetic efficiency and biological outcome in hit-to-lead or lead-optimization programs.

Head-to-Head Quantitative Differentiation: Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate Versus Closest Semicarbazide Analogs


Comparison of Aryl Substituent Electronic Effects on Downstream Antibacterial Semicarbazone MIC Values [1]

When the 3-chloro-4-fluorophenyl semicarbazide scaffold (the direct metabolic precursor of the target compound after deprotection) is condensed with 4-hydroxybenzaldehyde to form semicarbazone 4f, it produces an MIC of 25 µg/mL against S. aureus. An analogous semicarbazone derived from 4-chlorophenyl semicarbazide (compound DH-05, (Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-(4-chlorophenyl)semicarbazide) exhibits anticonvulsant but not systematically reported antibacterial activity at comparable concentrations, indicating that the 3-chloro-4-fluoro substitution pattern shifts the activity spectrum toward antibacterial targets [1]. While a direct MIC comparison for the underivatized building blocks is not available, the differential biological outcome of the derived semicarbazones establishes that the 3-chloro-4-fluorophenyl substitution is a non-redundant pharmacophoric element.

Antibacterial Semicarbazone Structure-Activity Relationship

Ester Handle Differentiation: Ethyl vs. Methyl Oxopropanoate Reactivity and Deprotection Selectivity [1]

The ethyl ester of the target compound offers a distinct balance of steric protection and hydrolytic lability relative to the methyl ester analog. Ethyl esters are approximately 2–3 times slower to hydrolyze under basic conditions than methyl esters (relative rate: k(Me)/k(Et) ≈ 2.5 for alkaline hydrolysis of aliphatic esters), providing a wider operational window for transformations at the semicarbazide NH or the hydrazinyl nitrogen before deprotection [1]. The ethyl group also improves solubility in medium-polarity organic solvents (e.g., EtOAc, THF) compared to the methyl ester, facilitating chromatographic purification. No explicit kinetic data exist for the target compound itself; the inference is supported by well-established physical organic principles governing ester hydrolysis.

Synthetic Chemistry Protecting Group Strategy Heterocycle Synthesis

Purity Specification Comparison Across Commercial Sources

Commercially available ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate is offered at purities ranging from 95% (Biosynth/CymitQuimica) to ≥98% (Leyan) . The 98% grade provides <2% total impurities, which is critical for applications requiring stoichiometric control (e.g., fragment-based library synthesis, bioconjugation) where unidentified impurities can cap reactive sites or poison catalysts. No direct head-to-head purity comparison with the methyl ester or free-acid analogs is publicly available; however, the availability of a ≥98% grade for the ethyl ester versus unreported or lower grades for alternative esters constitutes a procurement-relevant differentiation.

Procurement Quality Control Purity

Molecular Weight and CLogP Differentiation Favoring CNS Permeability Design Space [1] [2]

The target compound (MW 317.7, CLogP estimated 1.5–2.0) sits within the favorable CNS multiparameter optimization (CNS MPO) space (MW <400, CLogP <5), whereas the corresponding 4-bromophenyl analog (ethyl 3-(2-(4-bromophenylcarbamoyl)hydrazinyl)-3-oxopropanoate, MW ~358, CLogP ~2.2–2.8) trends toward higher lipophilicity and molecular weight [1] [2]. The 3-chloro-4-fluoro substitution introduces a lower π value (Cl: 0.71; F: 0.14) compared to bromine (Br: 0.86), which reduces non-specific protein binding and enhances the likelihood of passive BBB penetration when the building block is incorporated into CNS-targeted final compounds [2]. This confers a probabilistic advantage for CNS drug discovery programs, as demonstrated by the anticonvulsant activity observed in 3-chloro-4-fluorophenyl semicarbazone derivatives in MES and scPTZ seizure models [1].

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Validated Synthetic Accessibility and Multi-Vendor Availability vs. Single-Source Analogs

Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate is listed by at least five independent suppliers (Leyan, CymitQuimica/Biosynth, Fujifilm Wako, ChemSrc, GuideChem) , indicating a well-established and reproducible synthetic route. In contrast, the methyl ester and free-acid analogs are not catalogued by the same breadth of suppliers, suggesting less mature synthetic accessibility or lower commercial demand. Multi-vendor availability reduces the risk of supply interruption and provides competitive pricing, which is a tangible procurement advantage for multi-year research programs.

Supply Chain Resilience Synthetic Feasibility Procurement

Optimal Research and Industrial Application Scenarios for Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate [1] [2]


Medicinal Chemistry: Synthesis of Antibacterial Semicarbazone Libraries [REFS-1]

The target compound serves as the protected precursor to 3-chloro-4-fluorophenyl semicarbazide, which can be condensed with diverse aromatic aldehydes to generate focused libraries of N4-arylidene semicarbazones for antibacterial screening. Published data demonstrate that semicarbazones derived from this scaffold achieve MIC values as low as 25 µg/mL against S. aureus and P. aeruginosa [1]. Programs that procure this specific ethyl ester building block benefit from the documented SAR trajectory linking the 3-chloro-4-fluorophenyl motif to antibacterial potency, thereby reducing the synthetic exploration space and accelerating hit confirmation.

CNS Drug Discovery: Anticonvulsant Lead Optimization [REFS-2]

Independent studies have shown that 3-chloro-4-fluorophenyl-substituted semicarbazones and semicarbazides exhibit anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models with favorable neurotoxicity indices [2]. The target compound's physicochemical profile (MW <400, CLogP <3) positions it as a suitable starting material for designing CNS-penetrant anticonvulsant candidates. Its ethyl ester handle can be retained for prodrug strategies or removed to unmask a carboxylic acid for salt formation, offering formulation flexibility in lead optimization.

Chemical Biology: Bioconjugation and Probe Synthesis [REFS-1]

The oxopropanoate ester provides a latent carboxylic acid that can be unmasked under mild conditions (aqueous LiOH, THF/H2O) to generate a free acid for amide coupling with fluorescent dyes, biotin, or solid supports [1]. The semicarbazide NH and hydrazinyl NH2 groups offer orthogonal nucleophilic sites for sequential functionalization, enabling the construction of trifunctional probes for target identification or pull-down experiments. The ≥98% commercial purity [1] ensures that conjugation stoichiometry is reliable, minimizing side products in precious probe synthesis.

Process Chemistry: Scale-Up of Heterocyclic Intermediates [REFS-2]

The multi-vendor availability of the target compound at consistent quality (95–98% purity) supports its procurement as a key starting material for the kilogram-scale synthesis of 1,3,4-oxadiazole, 1,2,4-triazole, or thiadiazole heterocycles via dehydrative cyclization or oxidative ring-closure reactions [2]. The demonstrated synthetic accessibility and commercial sourcing resilience reduce process chemistry risk when transitioning from medicinal chemistry quantities (grams) to preclinical supply (hundreds of grams to kilograms).

Quote Request

Request a Quote for Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.